molecular formula C9H9BrO4 B1442436 Ethyl 4-bromo-2,3-dihydroxybenzoate CAS No. 1312609-83-8

Ethyl 4-bromo-2,3-dihydroxybenzoate

Cat. No. B1442436
M. Wt: 261.07 g/mol
InChI Key: PSZXIAXXYJBWNW-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2,3-dihydroxybenzoate is a chemical compound with the molecular formula C9H9BrO4 . It has a molecular weight of 261.07 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for Ethyl 4-bromo-2,3-dihydroxybenzoate is 1S/C9H9BrO4/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4,11-12H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Ethyl 4-bromo-2,3-dihydroxybenzoate is a solid substance . It has a molecular weight of 261.07 . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Antioxidant Activity Evaluation

Isoxazolone derivatives, including Ethyl 4-bromo-2,3-dihydroxybenzoate, demonstrate significant biological and medicinal properties, serving as excellent intermediates for synthesizing numerous heterocycles. These compounds undergo various chemical transformations, and their antioxidant evaluation has been of particular interest in scientific research. The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, for example, involves aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, showcasing the compound's role in generating potent antioxidants through multi-component reactions. This process highlights the compound's utility in creating heterocycles with potential antioxidant activities, which could be beneficial in pharmaceutical and medicinal chemistry research (Laroum et al., 2019).

Environmental Fate and Behavior of Parabens

Ethyl 4-bromo-2,3-dihydroxybenzoate, as part of the paraben family, contributes to our understanding of the environmental fate and behavior of parabens in aquatic environments. Parabens, including Ethyl 4-bromo-2,3-dihydroxybenzoate, are used as preservatives in various consumer products, leading to their continuous introduction into aquatic environments. The review on parabens highlights their ubiquity in surface waters and sediments, their biodegradability, and the formation of halogenated by-products when reacting with free chlorine. This research is crucial for assessing the environmental impact of parabens and developing strategies for mitigating their presence in natural water bodies (Haman et al., 2015).

Redox Mediator Applications in Organic Pollutant Treatment

The use of redox mediators in conjunction with oxidoreductive enzymes presents a novel approach to treating organic pollutants, with Ethyl 4-bromo-2,3-dihydroxybenzoate potentially playing a role in this context. This enzymatic method addresses the remediation and degradation of recalcitrant compounds in wastewater, enhancing the efficiency of pollutant breakdown. The incorporation of redox mediators expands the range of substrates that enzymes can degrade, offering a promising avenue for environmental remediation efforts. Such applications underline the compound's relevance in developing sustainable and effective wastewater treatment technologies (Husain & Husain, 2007).

Ionic Liquids in Electrochemical Technology

Ethyl 4-bromo-2,3-dihydroxybenzoate's structural analogs have been explored in the context of ionic liquids, particularly for their application in electrochemical technologies. These technologies, including electroplating and energy storage, benefit from the unique properties of ionic liquids, such as their ability to dissolve various biopolymers. The exploration of ionic liquids in these areas indicates the potential for compounds like Ethyl 4-bromo-2,3-dihydroxybenzoate to contribute to advancements in electrochemical applications, offering insights into the development of new materials and processes (Tsuda, Stafford, & Hussey, 2017).

Safety And Hazards

Ethyl 4-bromo-2,3-dihydroxybenzoate is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 4-bromo-2,3-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZXIAXXYJBWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-2,3-dihydroxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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